Ipsapirone

Catalog No.
S004423
CAS No.
95847-70-4
M.F
C19H23N5O3S
M. Wt
401.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ipsapirone

CAS Number

95847-70-4

Product Name

Ipsapirone

IUPAC Name

1,1-dioxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-1,2-benzothiazol-3-one

Molecular Formula

C19H23N5O3S

Molecular Weight

401.5 g/mol

InChI

InChI=1S/C19H23N5O3S/c25-18-16-6-1-2-7-17(16)28(26,27)24(18)11-4-3-10-22-12-14-23(15-13-22)19-20-8-5-9-21-19/h1-2,5-9H,3-4,10-15H2

InChI Key

TZJUVVIWVWFLCD-UHFFFAOYSA-N

SMILES

Array

Synonyms

2-(4-(4-(2-pyrimidinyl)-1-piperzinyl)butyl)-1,2-benzisothiazol-3-(2H)-one-1,1-dioxide HCl, ipsapirone, isapirone, TVX Q 7821, TVX-Q-7821

Canonical SMILES

C1CN(CCN1CCCCN2C(=O)C3=CC=CC=C3S2(=O)=O)C4=NC=CC=N4

The exact mass of the compound Ipsapirone is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Supplementary Records. It belongs to the ontological category of N-arylpiperazine in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ipsapirone (CAS: 95847-70-4) is a pyrimidinylpiperazine derivative and a highly selective 5-HT1A receptor partial agonist belonging to the azapirone class. In procurement and laboratory contexts, it is primarily sourced as a high-fidelity pharmacological probe, a reference standard for anxiolytic drug development, and a structural precursor. Unlike its more common clinical analog buspirone, ipsapirone is distinguished by its negligible affinity for dopamine D2 receptors, providing a significantly cleaner neurochemical profile. This target specificity makes it an essential baseline material for isolating 5-HT1A-mediated mechanisms, studying receptor reserve, and decoupling serotonergic activity from dopaminergic confounding in complex in vitro and in vivo models [1].

Generic substitution of ipsapirone with other azapirones or standard 5-HT1A ligands frequently compromises experimental integrity and assay specificity. Substituting with the standard clinical azapirone, buspirone, introduces moderate dopamine D2 receptor antagonism, which can confound behavioral readouts and neurochemical assays [1]. Conversely, utilizing the benchmark research ligand 8-OH-DPAT replaces ipsapirone's partial agonist profile with full agonism, eliminating the ability to study functional antagonism under high serotonergic tone [2]. Furthermore, substitution with the related analog gepirone drastically reduces the potency of tyrosine hydroxylase inhibition in striatal preparations, necessitating higher concentrations that risk off-target binding and reduced assay reproducibility [3].

Superior 5-HT1A Receptor Affinity vs. Buspirone

In comparative radioligand binding studies utilizing neuronal membranes, ipsapirone demonstrated a higher binding affinity for 5-HT1A receptors than the clinical standard buspirone. Ipsapirone displaced 3H-8-OH-DPAT with an IC50 of 9.5 nM, whereas buspirone exhibited an IC50 of 24 nM [1].

Evidence Dimension5-HT1A Receptor Affinity (IC50)
Target Compound Data9.5 nM
Comparator Or BaselineBuspirone: 24 nM
Quantified Difference~2.5-fold higher affinity for ipsapirone
ConditionsRadioligand binding assay (3H-8-OH-DPAT displacement) in neuronal membranes

Reduces required concentrations in standard laboratory workflows, minimizing solvent effects and improving assay reproducibility compared to buspirone.

Absence of Dopamine D2 Receptor Confounding

A critical differentiator for ipsapirone is its lack of dopaminergic cross-reactivity. While buspirone exhibits moderate affinity for dopamine D2 receptors (IC50 = 380 nM), ipsapirone is essentially inactive at these sites [1].

Evidence DimensionDopamine D2 Receptor Affinity (IC50)
Target Compound DataEssentially inactive
Comparator Or BaselineBuspirone: 380 nM
Quantified DifferenceElimination of D2 affinity present in buspirone
ConditionsIn vitro receptor binding assays

Critical for procurement in screening workflows where D2 antagonism would confound 5-HT1A-mediated readouts, ensuring cleaner data.

Functional Partial Agonism vs. Full Agonist 8-OH-DPAT

Unlike the full agonist 8-OH-DPAT, which strongly induces all components of the 5-HT behavioral syndrome (e.g., forepaw treading, tremor), ipsapirone acts as a partial agonist. In vivo, ipsapirone functionally antagonizes and blocks the induction of these specific behaviors by 8-OH-DPAT [1].

Evidence DimensionInduction of 5-HT Behavioral Syndrome Components
Target Compound DataActs as an antagonist (blocks forepaw treading/tremor)
Comparator Or Baseline8-OH-DPAT: Full agonist (induces all components)
Quantified DifferenceIpsapirone blocks behaviors that 8-OH-DPAT induces
ConditionsIn vivo rat behavioral models (5-HT syndrome)

Essential for researchers needing a partial agonist to differentiate between pre- and post-synaptic 5-HT1A activation or to model functional antagonism.

Enhanced Tyrosine Hydroxylase Inhibition vs. Gepirone

When investigating 5-HT1A heteroreceptor-mediated regulation of dopamine synthesis, ipsapirone proves significantly more potent than its analog gepirone. In synaptosome-rich preparations of rat striatum, ipsapirone inhibited tyrosine hydroxylation with an EC50 of 50 µM, compared to gepirone's EC50 of 836 µM[1].

Evidence DimensionInhibition of Tyrosine Hydroxylation (EC50)
Target Compound Data50 µM
Comparator Or BaselineGepirone: 836 µM
Quantified Difference~16.7-fold more potent inhibition by ipsapirone
ConditionsSynaptosome-rich preparation of rat striatum

Makes ipsapirone a superior and more efficient tool for investigating 5-HT1A-mediated regulation of dopamine synthesis in striatal models.

5-HT1A vs. D2 Pathway Decoupling Assays

Due to its lack of D2 affinity, ipsapirone is the preferred azapirone reference standard when screening novel compounds for pure serotonergic activity, avoiding the dopaminergic side effects inherent to buspirone[1].

Receptor Reserve and Partial Agonism Modeling

Deployed as a functional antagonist in high-serotonergic-tone in vivo models to block specific components of the 5-HT behavioral syndrome, a mechanism that full agonists like 8-OH-DPAT cannot replicate [2].

Dopamine Synthesis Regulation Studies

Applied in synaptosomal assays to investigate the 5-HT1A heteroreceptor-mediated inhibition of tyrosine hydroxylase, where it offers superior potency to gepirone [3].

XLogP3

1.5

Hydrogen Bond Acceptor Count

7

Exact Mass

401.15216079 Da

Monoisotopic Mass

401.15216079 Da

Heavy Atom Count

28

UNII

6J9B11MN0K

MeSH Pharmacological Classification

Anti-Anxiety Agents

Other CAS

95847-70-4

Wikipedia

Ipsapirone

Dates

Last modified: 09-12-2023

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